(2-Fluoropyridin-3-yl)dimethyl amine
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Overview
Description
(2-Fluoropyridin-3-yl)dimethyl amine is a chemical compound with the molecular formula C7H9FN2 It is a derivative of pyridine, where the pyridine ring is substituted with a fluorine atom at the 2-position and a dimethylamine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoropyridin-3-yl)dimethyl amine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4NF) in dimethylformamide (DMF) at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be reacted with dimethylamine under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale fluorination processes using fluorinating agents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at elevated temperatures (450-500°C) . These methods are designed to maximize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoropyridin-3-yl)dimethyl amine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
(2-Fluoropyridin-3-yl)dimethyl amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules for studying their interactions with biological targets.
Mechanism of Action
The mechanism of action of (2-Fluoropyridin-3-yl)dimethyl amine involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can enhance its binding affinity to certain biological targets, making it a valuable tool in drug discovery and development. The dimethylamine group can also influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to (2-Fluoropyridin-3-yl)dimethyl amine include:
2-Fluoropyridine: A simpler fluorinated pyridine derivative.
3-Amino-2-fluoropyridine: Another fluorinated pyridine with an amino group at the 3-position.
2,6-Difluoropyridine: A pyridine derivative with two fluorine atoms at the 2- and 6-positions.
Uniqueness
This compound is unique due to the presence of both a fluorine atom and a dimethylamine group on the pyridine ring. This combination of substituents imparts distinct chemical properties and reactivity to the compound, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C7H9FN2 |
---|---|
Molecular Weight |
140.16 g/mol |
IUPAC Name |
2-fluoro-N,N-dimethylpyridin-3-amine |
InChI |
InChI=1S/C7H9FN2/c1-10(2)6-4-3-5-9-7(6)8/h3-5H,1-2H3 |
InChI Key |
UFYXAXLDGYIJBW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(N=CC=C1)F |
Origin of Product |
United States |
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